9-Carbazoleacetic acid ethyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of 9-Carbazoleacetic acid ethyl ester consists of a carbazole ring fused to an acetic acid moiety. The ethyl ester group is attached to the carboxylic acid carbon. The compound’s 3D structure can be visualized using tools like ChemSpider .
Physical and Chemical Properties Analysis
Scientific Research Applications
Hybrid Networks for Voltammetric Determination
A novel development in the use of 9-carbazoleacetic acid ethyl ester involves creating hybrid networks with multi-walled carbon nanotubes for the voltammetric determination of dopamine and epinephrine in plasma samples. This application utilizes the electro-polymerization technique and takes advantage of the non-covalent interactions and high conductivity offered by these materials, showing promise in medical and biological applications (Liu et al., 2020).
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial activities. These compounds, including esters, β-diketones, and pyrazoles, have been tested against various bacteria and fungi, with some showing potency comparable to standard drugs (Kadnor et al., 2018); (Salih et al., 2016).
Synthetic and Crystallographic Studies
Synthetic and crystallographic studies of compounds related to this compound have been conducted to understand their molecular structures and potential applications. These studies involve characterizing compounds using various techniques like FT-NMR, FT-IR spectroscopy, and X-ray diffraction, providing valuable insights for further chemical and pharmaceutical research (Kant et al., 2015).
Application in Polymerization Processes
The compound has been used in the synthesis of dithiocarbamates, influencing reversible addition-fragmentation chain transfer polymerization processes. This application is significant in the field of polymer science, where the efficiency and control of the polymerization process are crucial (Zhou et al., 2007).
Fluorescence Labeling and Sensing Applications
Carbazole derivatives, including those related to this compound, have been used in fluorescence labeling for the determination of carbonyl groups in cellulosic materials and as fluorescence carriers in chemical sensors. These applications highlight the versatility of carbazole derivatives in analytical chemistry and sensor technology (Roehrling et al., 2002); (Jiao et al., 2005).
Properties
IUPAC Name |
ethyl 2-carbazol-9-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-19-16(18)11-17-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h3-10H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGTVJADQVHFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369501 | |
Record name | ethyl 2-carbazol-9-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6209-23-0 | |
Record name | 9-Carbazoleacetic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006209230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ethyl 2-carbazol-9-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-CARBAZOLEACETIC ACID ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24K5PCJ3XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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